sec-Butylsulfonyl fluoride
Description
Significance of Sulfonyl Fluorides in Modern Chemical Sciences
Sulfonyl fluorides (R-SO₂F) have become a cornerstone functional group in modern chemical sciences, valued for their unique combination of stability and reactivity. google.com Unlike their more reactive sulfonyl chloride counterparts, sulfonyl fluorides exhibit remarkable stability in aqueous environments and are resistant to hydrolysis, oxidation, and reduction. nih.govpurdue.edu This stability makes them highly compatible with biological systems. enamine.net However, their sulfur-fluorine bond can be activated to react with nucleophiles under specific conditions, a reactivity profile that has propelled their use in diverse fields. purdue.edu
Their most prominent application is in chemical biology and drug discovery, where they serve as "warheads" for covalent inhibitors. rsc.org These electrophilic groups can form strong, stable covalent bonds with nucleophilic amino acid residues—such as tyrosine, lysine (B10760008), serine, threonine, and histidine—within protein binding sites. rsc.orgmdpi.com This ability to form irreversible bonds offers advantages over non-covalent drugs, including prolonged duration of action and increased potency. rsc.org Furthermore, the advent of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) chemistry, a concept introduced by K. Barry Sharpless and colleagues, has established sulfonyl fluorides as versatile connectors in click chemistry, enabling the rapid and efficient synthesis of complex molecules and materials. mdpi.comresearchgate.net
Historical Evolution and Contemporary Relevance of Sulfonyl Fluoride Research
The utility of sulfonyl fluorides as enzyme inhibitors has been recognized for decades, with compounds like phenylmethylsulfonyl fluoride (PMSF) being widely used as a promiscuous serine protease inhibitor in biochemical laboratories. researchgate.net However, for a long time, their application in targeted drug design was limited. The contemporary resurgence in sulfonyl fluoride research was catalyzed by the formalization of SuFEx as a next-generation click chemistry reaction in 2014. mdpi.com This framework highlighted the reliable and specific reactivity of the S-F bond, sparking renewed interest in developing synthetic methods and applications. researchgate.net
Today, sulfonyl fluorides are at the forefront of covalent drug discovery, offering a way to target amino acids beyond the commonly targeted cysteine. rsc.org Researchers are actively developing novel synthetic routes to access structurally diverse sulfonyl fluorides and incorporating them into chemical probes to map protein interactions, validate drug targets, and design highly selective covalent therapeutics. purdue.edunih.govnih.gov Their application has expanded into materials science for creating novel polymers and into radiochemistry for developing 18F-labeled imaging agents. researchgate.net
Contextual Role of Aliphatic Sulfonyl Fluorides in Chemical Research
Within the broader class of sulfonyl fluorides, aliphatic derivatives play a crucial role. Aliphatic sulfonyl fluorides are recognized as excellent agents for SuFEx reactions due to their moderate reactivity, which allows them to be handled in aqueous buffers while still being capable of forming covalent bonds within specific protein environments. enamine.net The development of synthetic methods to produce them has been an area of intense focus, with modern techniques enabling their creation from abundant starting materials like carboxylic acids, alkyl bromides, and alcohols. nih.govorganic-chemistry.org
These compounds are particularly valuable as building blocks for creating libraries of structurally diverse molecules for biological screening. nih.gov The nature of the aliphatic group (e.g., primary, secondary, tertiary) can influence steric and electronic properties, allowing for the fine-tuning of reactivity and binding specificity. nih.govresearchgate.net For instance, sterically hindered aliphatic sulfonyl fluorides may show reduced reactivity with non-target molecules, potentially leading to greater selectivity. researchgate.net As such, aliphatic sulfonyl fluorides, including sec-butylsulfonyl fluoride, represent key tools for designing specific chemical probes and targeted covalent inhibitors.
Structure
3D Structure
Properties
Molecular Formula |
C4H9FO2S |
|---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
butane-2-sulfonyl fluoride |
InChI |
InChI=1S/C4H9FO2S/c1-3-4(2)8(5,6)7/h4H,3H2,1-2H3 |
InChI Key |
CDDJFZMEVWPGCU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)S(=O)(=O)F |
Origin of Product |
United States |
Synthetic Methodologies for Sulfonyl Fluorides
Classical Approaches to Sulfonyl Fluoride (B91410) Synthesis
Traditional methods for synthesizing sulfonyl fluorides have been well-established and are still widely used, particularly for laboratory-scale preparations. These approaches often involve the conversion of pre-existing sulfur-containing functional groups into the desired sulfonyl fluoride moiety.
Fluoride-Chloride Exchange Reactions from Sulfonyl Chlorides
One of the most conventional and reliable methods for synthesizing sec-butylsulfonyl fluoride is through a halogen exchange reaction, starting from the corresponding sec-butylsulfonyl chloride. smolecule.comnih.gov This nucleophilic substitution reaction typically employs a fluoride salt to replace the chloride atom.
Recent advancements have also explored biphasic systems, such as potassium fluoride in a water/acetone mixture, to facilitate the chloride-fluoride exchange, offering a simple and mild procedure with high yields for a variety of sulfonyl chlorides. nih.gov Another approach involves the use of sulfonyl imidazoles as stable intermediates, which can be converted to sulfonyl fluorides using potassium bifluoride and acetic acid. organic-chemistry.org
| Reagent System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Potassium Hydrogen Fluoride | Acetonitrile | 60 | 1-6 | 80-95 | smolecule.com |
| Potassium Fluoride | Water/Acetone | Room Temp | N/A | High | nih.gov |
| Potassium Bifluoride/Acetic Acid | N/A (mechanochemical) | N/A | 1.5 | Good to Excellent | kuleuven.be |
Sulfur Dioxide Insertion and Fluorination Strategies
An alternative classical route involves the insertion of sulfur dioxide (SO2) into a carbon-metal bond followed by fluorination. While direct use of gaseous SO2 can be cumbersome, stable SO2 surrogates have been developed to simplify this process. ethernet.edu.et One such surrogate is 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO). ethernet.edu.et
For the synthesis of this compound, a sec-butyl organometallic reagent, such as a Grignard reagent or an organolithium species, can be reacted with an SO2 surrogate. The resulting sulfinate salt is then treated with an electrophilic fluorinating agent, such as Selectfluor, to yield the final product. nih.gov
Bismuth-catalyzed approaches have also emerged, where sec-butylboronic acid undergoes transmetalation with an organobismuth catalyst. smolecule.com This is followed by sulfur dioxide insertion to form a bismuth sulfinate complex, which is then fluorinated with Selectfluor to give this compound in yields of 70% to 90% under mild conditions. smolecule.comnih.gov
Direct deoxyfluorination of sec-butylsulfonic acid derivatives using thionyl fluoride at 130°C in dimethylformamide with boron trifluoride etherate as an activator has also been shown to produce this compound in high yields (90-99%). smolecule.com
Radical-Mediated Fluorosulfonylation Reactions
In recent years, radical-mediated reactions have gained prominence as a powerful and efficient way to synthesize sulfonyl fluorides. rsc.orgsioc-journal.cn These methods often offer milder reaction conditions and greater functional group tolerance compared to classical approaches.
Generation of Fluorosulfonyl Radicals from Diverse Precursors
The key to radical fluorosulfonylation is the generation of the fluorosulfonyl radical (•SO2F). rsc.org Various precursors have been developed for this purpose. Sulfuryl chlorofluoride (FSO2Cl) has been identified as an effective precursor for the fluorosulfonyl radical. researchgate.net Another class of precursors are benzimidazolium fluorosulfonates, which are air-stable, crystalline salts that can generate the •SO2F radical under photoredox conditions. nih.govresearchgate.net These reagents are advantageous due to their stability and ease of handling. nih.gov
Stereoselective Radical Fluorosulfonylation of Unsaturated Hydrocarbons
Radical hydro-fluorosulfonylation of unactivated alkenes and alkynes represents a significant advancement in the synthesis of aliphatic and alkenyl sulfonyl fluorides. nih.gov This method allows for the direct addition of a fluorosulfonyl group and a hydrogen atom across a double or triple bond. The use of 1-fluorosulfonyl 2-aryl benzoimidazolium (FABI) as a redox-active radical precursor has enabled the first radical hydro-fluorosulfonylation of alkenes. nih.gov This approach has been successfully applied to the late-stage modification of complex molecules. nih.gov
For alkynes, this methodology can lead to the formation of valuable alkenylsulfonyl fluorides, sometimes with high Z-selectivity, which are typically more challenging to synthesize. nih.gov The stereoselectivity of these radical additions is a key feature, providing access to specific isomers. nih.gov
Decarboxylative Fluorosulfonylation Methods for Aliphatic Systems
Decarboxylative fluorosulfonylation has emerged as a powerful strategy for converting readily available aliphatic carboxylic acids into the corresponding sulfonyl fluorides. rsc.orgrsc.org This method involves the generation of an alkyl radical from a carboxylic acid derivative, which then participates in the fluorosulfonylation process.
One common approach utilizes N-hydroxyphthalimide (NHP) esters of carboxylic acids as radical precursors. smolecule.comrsc.org Under photoredox or reductive conditions, the NHP ester undergoes decarboxylation to form an alkyl radical. This radical then reacts with a sulfur dioxide surrogate, like DABSO, to form a sulfinate intermediate. smolecule.com Subsequent oxidation and fluorination with an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI), yields the desired aliphatic sulfonyl fluoride. smolecule.comrsc.org For sec-butylcarboxylic acid derivatives, this method can produce this compound in yields of 65-85%. smolecule.com
Copper-catalyzed methods have also been developed for the direct decarboxylative fluorosulfonylation of carboxylic acids, providing a complementary approach. rsc.org
| Method | Precursor | Catalyst/Conditions | SO2 Source | Fluorinating Agent | Yield (%) | Reference |
| Photoredox Catalysis | N-hydroxyphthalimide ester of sec-butylcarboxylic acid | Iridium photocatalyst, visible light | DABSO | N-fluorobenzenesulfonimide (NFSI) | 65-85 | smolecule.com |
| Reductive Method | Aliphatic carboxylic acid | Reductant | Sulfur dioxide surrogate | N-fluorobenzenesulfonimide (NFSI) | Good | rsc.org |
| Copper-Catalyzed | Aliphatic carboxylic acid | Copper catalyst | N/A | N-centered HAT reagent | Good | rsc.org |
Electrochemical Synthesis of Sulfonyl Fluorides
Electrochemical methods represent a green and efficient alternative for synthesizing sulfonyl fluorides. nih.gov These techniques often operate under mild, ambient conditions and avoid the need for harsh chemical oxidants. nih.govresearchgate.net
A prominent electrochemical approach for synthesizing sulfonyl fluorides is the oxidative coupling of thiols or disulfides with a fluoride source. nih.govthieme.de This method is valued for its mild conditions and use of readily available starting materials. acs.org The process typically employs an undivided cell with inexpensive graphite (B72142) anodes and stainless steel cathodes. acs.orgresearchgate.net
The efficiency of this method is demonstrated by high yields, often exceeding 70%, for a wide range of substrates, including alkyl, benzyl, and aryl thiols. researchgate.netacs.org The process is also scalable, with successful syntheses performed at the 10 mmol scale. acs.org
Table 1: Conditions for Electrochemical Oxidative Coupling of Thiols
| Parameter | Details | Source(s) |
|---|---|---|
| Starting Materials | Thiols or Disulfides | nih.gov |
| Fluoride Source | Potassium Fluoride (KF) | acs.org |
| Electrodes | Graphite Anode, Stainless Steel Cathode | acs.orgresearchgate.net |
| Applied Potential | ~3.2 - 4.0 V | acs.org |
| Solvent System | CH₃CN / 1 M HCl (biphasic) | acs.org |
| Additive | Pyridine | acs.orgresearchgate.net |
| Reaction Time | 6 - 36 hours (in batch) | tue.nl |
| Yields | 19 - 99% | researchgate.netacs.org |
Anodic oxidative fluorination provides a direct pathway to sulfonyl fluorides from various sulfur-containing starting materials. nih.gov The mechanism involves the generation of radical intermediates through single-electron transfer processes at the anode. smolecule.com In the case of thiol oxidation, radical scavengers have been shown to reduce the reaction's efficacy, supporting the presence of radical intermediates. acs.org
The process avoids stoichiometric amounts of chemical oxidants by using the anode to remove electrons. acs.orgtue.nl While the precise intermediates can be unstable and difficult to isolate, sulfenyl fluoride and sulfinyl fluoride have been proposed as transient species in the oxidation pathway from disulfide to the final sulfonyl fluoride. acs.org The primary byproduct of this reaction is sulfonic acid, which can form from the anodic oxidation of disulfides or through the hydrolysis of the sulfonyl fluoride product. acs.org
A significant advancement in this area is the use of electrochemical microreactors. smolecule.com These flow systems dramatically accelerate the synthesis by enhancing mass transport and providing a large electrode surface-to-volume ratio. researchgate.netsmolecule.com With interelectrode gaps as small as 250 micrometers, complete conversion can be achieved in as little as 5 minutes, a stark contrast to the hours required for batch processes. smolecule.comtue.nl This technology has enabled the development of fully telescoped processes, where the electrochemically synthesized sulfonyl fluoride is used immediately in a subsequent reaction, such as a Sulfur(VI) Fluoride Exchange (SuFEx) reaction, without intermediate isolation. researchgate.nettue.nl In one such telescoped process, an electrochemical synthesis achieved a 92% gas chromatography yield and an 82% isolated yield. smolecule.com
Transition Metal-Catalyzed Synthetic Routes to Sulfonyl Fluorides
While less common for alkyl sulfonyl fluorides like the sec-butyl derivative compared to their aryl counterparts, transition metal catalysis represents a key strategy for forming C–S bonds in sulfonyl fluoride synthesis. acs.org These methods often involve the coupling of an organic halide or its equivalent with a sulfur dioxide source, followed by fluorination. acs.org
One general strategy involves the palladium-catalyzed sulfonylation of aryl or heteroaryl bromides using a sulfur dioxide surrogate like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO). rhhz.net This forms a sulfinate intermediate, which is then subjected to an in-situ electrophilic fluorination with a reagent such as N-fluorobenzenesulfonimide (NFSI) to yield the aryl sulfonyl fluoride. rhhz.net
Another approach involves the copper-catalyzed fluorosulfonylation of aryl diazonium salts. acs.org In this catalytic cycle, a Cu(I) species reduces the diazonium salt to generate an aryl radical. This radical then reacts with an SO₂ surrogate to form an aryl sulfonyl radical, which can be further processed to the sulfonyl fluoride. acs.org While these examples focus on aryl derivatives, the principles of transition-metal-catalyzed C-S bond formation are an active area of research with potential for extension to alkyl precursors. nih.gov
Emerging and Unconventional Synthetic Protocols for Sulfonyl Fluorides
The field of sulfonyl fluoride synthesis is continually advancing, with several innovative methods emerging that offer unique advantages.
Bismuth-Catalyzed Synthesis: A novel approach utilizes a main-group metal, bismuth, to catalyze the synthesis of sulfonyl fluorides from boronic acids. smolecule.com This represents the first instance of a main-group metal catalyst that maintains its Bi(III) oxidation state throughout the cycle. smolecule.com The process involves the transmetalation of a boronic acid, such as sec-butylboronic acid, with an organobismuth catalyst, followed by the insertion of sulfur dioxide. smolecule.com This methodology is notable for its use of a less toxic and lower-cost metal compared to many transition metals. smolecule.com
Photoredox Catalysis: Visible-light-mediated photoredox catalysis offers another modern route. smolecule.com Using an iridium-based photocatalyst, this method can be implemented in photochemical flow reactors equipped with LED arrays for precise wavelength control. smolecule.com This setup allows for controlled residence times (10-60 minutes) and temperatures (25-40°C) to optimize the reaction. smolecule.com
One-Pot Syntheses: Efficient one-pot procedures have been developed from various precursors. Sulfonates or sulfonic acids can be converted to sulfonyl fluorides in a facile cascade process using readily available reagents under mild conditions. rsc.org Another novel, metal-free, one-pot method synthesizes sulfonyl fluorides from aryltriazenes, DABSO, and NFSI in the presence of trifluoroacetic acid, demonstrating broad functional group tolerance. bohrium.com
Green Chemistry Approaches: A recently developed green synthesis protocol uses a combination of SHC5 (a stable, solid N-chloro-succinimide derivative) and potassium fluoride to react with thiols or disulfides. sciencedaily.com This method is environmentally friendly, producing only non-toxic salts as by-products, and is simple, scalable, and safe, making it highly suitable for industrial applications. sciencedaily.com
Table 2: Overview of Emerging Synthetic Protocols for Sulfonyl Fluorides
| Method | Catalyst / Key Reagents | Starting Material | Key Features | Source(s) |
|---|---|---|---|---|
| Bismuth Catalysis | Organobismuth(III) catalyst | Boronic Acids | First main-group metal-catalyzed route; lower toxicity. | smolecule.com |
| Photoredox Catalysis | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | Not specified | Utilizes visible light; precise control in flow reactors. | smolecule.com |
| From Sulfonates | Cyanuric chloride, KF | Sulfonates / Sulfonic Acids | Facile, one-pot cascade process under mild conditions. | rsc.org |
| From Triazenes | DABSO, NFSI, TFA | Aryltriazenes | Metal- and catalyst-free, one-pot multicomponent reaction. | bohrium.com |
| Green SHC5 Method | SHC5®, Potassium Fluoride | Thiols / Disulfides | Environmentally benign; non-toxic by-products; scalable. | sciencedaily.com |
Chemical Reactivity and Mechanistic Investigations of Sulfonyl Fluorides
Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Chemistry
SuFEx chemistry, introduced as a next-generation click reaction, relies on the unique reactivity of the sulfonyl fluoride (-SO₂F) group. sigmaaldrich.comnih.gov This functional group exhibits a remarkable balance of stability and latent reactivity, remaining inert under many conditions but becoming susceptible to nucleophilic attack under specific catalytic activation. nih.gov The core of SuFEx involves the exchange of the fluoride ion at a sulfur(VI) center with a nucleophile. nih.gov
Fundamental Principles and Kinetic Aspects of SuFEx Reactions
The fundamental principle of SuFEx reactions is the activation of the highly stable S-F bond, transforming the fluoride into a good leaving group. nih.gov The reactivity of sulfonyl fluorides in SuFEx reactions is influenced by both electronic and steric factors. Generally, alkylsulfonyl fluorides are considered challenging substrates for SuFEx reactions compared to their aryl counterparts, often requiring more forcing conditions or highly active catalytic systems. researchgate.net
Kinetic studies on SuFEx reactions have shown that the rate can be significantly influenced by the nature of the substrate, the nucleophile, the catalyst, and the solvent. For instance, steric hindrance around the silicon center of silyl (B83357) ether nucleophiles can affect reaction rates. nih.gov While specific kinetic data for sec-butylsulfonyl fluoride is not available, it is expected that its reactivity would be lower than that of primary alkylsulfonyl fluorides due to the increased steric bulk of the secondary butyl group adjacent to the sulfonyl center. This steric hindrance can impede the approach of the nucleophile to the electrophilic sulfur atom.
Mechanisms of Nucleophilic Attack at Sulfur(VI) and Fluoride Elimination
The mechanism of SuFEx reactions generally proceeds via a nucleophilic substitution at the sulfur(VI) center. The reaction is thought to occur through a trigonal bipyramidal intermediate or transition state. The incoming nucleophile attacks the electrophilic sulfur atom, leading to the eventual displacement of the fluoride ion. nih.gov
For an alkylsulfonyl fluoride like this compound, the reaction with a nucleophile (e.g., a phenoxide) would follow this general pathway. The nucleophile attacks the sulfur atom of the this compound. The stability of the resulting intermediate and the facility of fluoride elimination are key to the reaction's success. The process is often facilitated by catalysts that can activate the sulfonyl fluoride, the nucleophile, or both.
Catalytic Strategies in SuFEx Reactions: Role of Lewis Acids and Brønsted Bases
Various catalytic strategies have been developed to promote SuFEx reactions, especially for less reactive substrates like alkylsulfonyl fluorides. sigmaaldrich.com These include the use of:
Brønsted Bases: Strong organic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and phosphazene superbases can deprotonate the nucleophile (e.g., a phenol), increasing its nucleophilicity. nih.govacs.org
Lewis Acids: While less common for activating the sulfonyl fluoride itself, Lewis acids can play a role in activating silyl-protected nucleophiles.
Bifluoride Salts: Salts like potassium bifluoride (KHF₂) and various organic bifluoride salts have proven to be effective catalysts. rhhz.netscispace.comresearchgate.net They are thought to facilitate the departure of the fluoride leaving group through hydrogen bonding interactions.
For a sterically hindered substrate such as this compound, highly active catalytic systems, like phosphazene superbases or specific bifluoride salts, would likely be necessary to achieve efficient conversion in SuFEx reactions. researchgate.netacs.org
Reactivity with Biological Nucleophiles
Sulfonyl fluorides are known to act as covalent modifiers of biological macromolecules by reacting with nucleophilic amino acid residues. This reactivity has been extensively explored for drug discovery and chemical biology, primarily with aryl sulfonyl fluorides and simpler alkylsulfonyl fluorides. Direct studies on this compound's reactivity with specific amino acid residues are not documented. The following sections extrapolate the expected reactivity based on the known behavior of other sulfonyl fluorides.
Interaction and Reaction with Hydroxyl-Containing Residues (e.g., Serine, Threonine, Tyrosine)
The side chains of serine, threonine, and tyrosine contain hydroxyl groups that can act as nucleophiles. The phenoxide of tyrosine is a particularly effective nucleophile in SuFEx-type reactions. The reaction would involve the nucleophilic attack of the hydroxyl oxygen on the sulfur atom of this compound, leading to the formation of a stable sulfonate ester linkage and the release of fluoride. The reactivity would be highly dependent on the local protein environment, which can influence the pKa of the hydroxyl group and its accessibility. Given the steric hindrance of the sec-butyl group, the reaction would likely be slower compared to less bulky sulfonyl fluorides.
Reaction Pathways with Amine-Containing Residues (e.g., Lysine (B10760008), Histidine)
The primary amine of the lysine side chain and the imidazole (B134444) ring of histidine are also potent nucleophiles that can react with sulfonyl fluorides. The reaction with lysine would result in the formation of a stable sulfonamide bond. The imidazole side chain of histidine can also be targeted, forming a sulfonyl-imidazole adduct. The deprotonated, more nucleophilic form of these residues is required for the reaction to proceed efficiently. As with hydroxyl-containing residues, the steric bulk of the sec-butyl group on this compound would be expected to decrease the rate of reaction with these amine-containing residues compared to smaller, more accessible electrophiles.
Reactivity with Thiol Groups (e.g., Cysteine)
The sulfonyl fluoride moiety is recognized as a privileged "warhead" in chemical biology due to its reactivity with a range of nucleophilic amino acid residues found in proteins. rhhz.net These include serine, threonine, lysine, tyrosine, histidine, and cysteine. rhhz.net The interaction with the thiol group of cysteine is of particular interest.
Scientific studies have demonstrated that sulfonyl fluorides (SFs) do react with cysteine. rsc.orgbldpharm.com However, the resulting adduct, a thiosulfonate ester, is often unstable under physiological conditions. rsc.org This instability can lead to the reversal of the reaction, which makes the sulfonyl fluoride group generally inappropriate for applications requiring the durable covalent inhibition of cysteine residues. rsc.org This is in contrast to the stable covalent adducts that SFs form with other residues like tyrosine and lysine. rsc.org This characteristic reactivity profile makes sulfonyl fluorides a complementary tool to more common cysteine-targeting electrophiles, such as acrylamides, and encourages their use in developing covalent inhibitors and probes for proteins where a reactive cysteine is not available. rsc.org
Table 1: Reactivity of Sulfonyl Fluoride Warhead with Nucleophilic Amino Acids
| Amino Acid Residue | Nucleophilic Group | Adduct Stability | Reference |
|---|---|---|---|
| Cysteine | Thiol (-SH) | Unstable | rsc.org |
| Tyrosine | Phenol (-OH) | Stable | rsc.orgbldpharm.comnih.gov |
| Lysine | Amine (-NH₂) | Stable | rsc.orgbldpharm.comnih.gov |
| Serine | Alcohol (-OH) | Reactive | rhhz.netbldpharm.comnih.gov |
| Threonine | Alcohol (-OH) | Reactive | rhhz.netbldpharm.comnih.gov |
| Histidine | Imidazole | Reactive | rhhz.netbldpharm.comnih.gov |
Chemoselective Transformations of Sulfonyl Fluorides
Alkylsulfonyl fluorides like this compound are notable for their stability compared to other sulfonyl halides, yet they possess potent electrophilic reactivity that can be harnessed in a variety of chemical transformations. rhhz.net This reactivity is at the heart of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, a set of reliable reactions for modularly connecting molecules. rhhz.netnih.govsigmaaldrich.com
Synthesis of Sulfur-Carbon, Sulfur-Nitrogen, and Sulfur-Oxygen Bonds
The hallmark of this compound's reactivity is the Sulfur(VI) Fluoride Exchange (SuFEx) process. In these reactions, a nucleophile attacks the highly electrophilic sulfur(VI) center, displacing the fluoride ion and forming a new bond to sulfur. This transformation is exceptionally versatile and serves as a powerful tool for click chemistry. nih.govnih.gov The reaction can be accelerated by various catalysts, including organic bases and bifluoride salts. nih.govnih.gov
Sulfur-Oxygen (S-O) Bond Synthesis : Alkylsulfonyl fluorides react readily with oxygen nucleophiles. nih.gov In the presence of a suitable catalyst, they couple with phenols and alcohols to produce the corresponding sulfonate esters in high yields. nih.govnih.gov
Sulfur-Nitrogen (S-N) Bond Synthesis : Nitrogen nucleophiles, such as primary and secondary amines, are effective partners in SuFEx reactions. nih.govnih.gov This coupling provides a direct and modular route to a wide array of sulfonamides. nih.govresearchgate.net
Sulfur-Carbon (S-C) Bond Synthesis : The formation of S-C bonds via SuFEx is also possible using carbon-based nucleophiles. nih.gov For instance, the related sulfonimidoyl fluorides have been shown to react with organotrifluoroborates in a "C-SuFEx" process to create stable sulfur-carbon linkages. researchgate.net
Table 2: SuFEx Reactions of Alkylsulfonyl Fluorides
| Nucleophile Type | Example Nucleophile | Bond Formed | Product Class | Reference |
|---|---|---|---|---|
| Oxygen (O) | Phenols, Alcohols | S-O | Sulfonate Esters | nih.govnih.gov |
| Nitrogen (N) | Primary/Secondary Amines, Anilines | S-N | Sulfonamides | nih.govnih.govresearchgate.net |
| Carbon (C) | Organotrifluoroborates | S-C | Sulfones | nih.govresearchgate.net |
*Reactivity demonstrated with related S(VI)-F compounds.
Application in Multicomponent Reaction Sequences
While many transformations use alkylsulfonyl fluorides as a key reactant, they are increasingly being seen as valuable products of multicomponent reactions (MCRs). These reactions allow for the rapid assembly of complex molecules with high step-economy. acs.org Research has focused on developing MCRs that yield densely functionalized alkylsulfonyl fluorides, which can then serve as versatile hubs for further diversification using SuFEx click chemistry. acs.orgmdpi.com
One such example is an iron-catalyzed three-component fluorosulfonylation of alkenes. acs.org This process involves the coupling of an alkene, an alkyl radical precursor, and a source of sulfur dioxide (such as sodium dithionite) and fluoride. acs.orgbgu.ac.ilacs.org This strategy enables the simultaneous formation of new C-C, C-S, and S-F bonds in a single operational step, providing direct access to complex alkylsulfonyl fluorides bearing heterocyclic motifs like lactams. acs.org
Role in Cyclization Reactions
This compound and related alkylsulfonyl fluorides are valuable participants in reactions that form cyclic structures. Their involvement can occur in two distinct ways: as a key reactant that is consumed to form the ring or as a product of a reaction sequence that involves a cyclization step.
As a Reagent in Cyclization : As previously mentioned, the ambiphilic nature of alkylsulfonyl fluorides allows them to be used in palladium-catalyzed cyclopropanation reactions with olefins, directly forming a three-membered carbon ring. chemrxiv.org
As a Product of a Cyclization Cascade : Complex alkylsulfonyl fluorides containing rings are often synthesized via a sequence involving an intramolecular radical cyclization. acs.orgacs.org For example, an alkyl radical can be generated from a precursor containing an alkene; this radical then undergoes an intramolecular cyclization to form a ring, followed by trapping with a sulfur dioxide source and subsequent fluorination to yield the final, cyclic alkylsulfonyl fluoride product. bgu.ac.ilacs.org This approach has been successfully applied to synthesize lactam-functionalized alkylsulfonyl fluorides. acs.org
Applications of Sulfonyl Fluorides in Chemical Biology and Medicinal Chemistry Research
Development of Covalent Inhibitors
Covalent inhibitors form a chemical bond with their target protein, leading to prolonged and often irreversible inhibition. Sulfonyl fluorides have become valuable "warheads" for these inhibitors due to their ability to react with a range of nucleophilic amino acid residues. rsc.orgnih.gov
Mechanisms of Irreversible Enzyme Inhibition by Sulfonyl Fluorides
The primary mechanism of enzyme inhibition by sulfonyl fluorides involves the nucleophilic attack of an amino acid residue at the sulfur center of the sulfonyl fluoride (B91410), leading to the displacement of the fluoride ion and the formation of a stable sulfonyl-enzyme adduct. acs.orgnih.gov This process, known as sulfonylation, results in the irreversible inactivation of the enzyme. ebi.ac.uknih.gov
The reactivity of the sulfonyl fluoride warhead is influenced by the microenvironment of the protein's binding site. nih.gov Factors such as the proximity of basic residues can enhance the nucleophilicity of the attacking amino acid, thereby facilitating the inhibition. nih.gov While sulfonyl fluorides can react with several nucleophilic residues, they are particularly effective for targeting serine, tyrosine, lysine (B10760008), and histidine. rsc.orgnih.gov The resulting sulfonamide bond with lysine, for instance, is stable to solvolysis, ensuring the irreversible nature of the inhibition. nih.gov
Strategies for Targeting Specific Active Site Residues
The development of selective covalent inhibitors using sulfonyl fluorides relies on strategies that enhance their specificity for a particular target. A key approach is structure-based drug design (SBDD), where the sulfonyl fluoride warhead is incorporated into a ligand that has a known affinity for the target protein. nih.govrsc.org This "guided missile" strategy ensures that the reactive sulfonyl fluoride is positioned correctly within the active site to react with a specific amino acid residue. researchgate.net
Rational design has been successfully employed to target specific tyrosine residues in the active site of the mRNA-decapping scavenger enzyme DcpS. nih.gov By modifying a known inhibitor with a sulfonyl fluoride group, researchers were able to create probes that selectively reacted with specific tyrosine residues. nih.govnih.gov Similarly, the conserved lysine residue in the ATP binding site of kinases has been targeted using sulfonyl fluoride-containing probes. nih.gov The selectivity of these inhibitors is crucial for minimizing off-target effects. acs.org
Molecular-Level Case Studies of Enzyme Inhibition by Sulfonyl Fluorides
Several case studies illustrate the successful application of sulfonyl fluorides as enzyme inhibitors.
Phenylmethylsulfonyl fluoride (PMSF): A classic example, PMSF is a widely used inhibitor of serine proteases like chymotrypsin and trypsin. ebi.ac.ukrsc.org It reacts with the active site serine residue, forming a stable sulfonyl-enzyme complex. ebi.ac.uk
Fatty Acid Amide Hydrolase (FAAH) Inhibitors: Lipophilic sulfonyl fluorides have been developed as potent and selective inhibitors of FAAH. nih.govrsc.org For instance, 5-(4-hydroxyphenyl)pentanesulfonyl fluoride (AM3506) was shown to be a covalent modifier of FAAH, likely through the sulfonylation of the catalytic serine residue. nih.gov
DcpS Inhibition: As mentioned earlier, sulfonyl fluoride probes were rationally designed to target specific tyrosine residues (Tyr113 and Tyr143) in the DcpS enzyme. nih.govnih.gov This work was the first example of the rational targeting of tyrosine residues and enabled the quantification of intracellular target occupancy. nih.gov
Cereblon (CRBN) Modulation: A sulfonyl fluoride derivative of the molecular glue EM12, termed EM12-SF, was developed to covalently bind to a histidine residue (His353) in the sensor loop of cereblon, a component of the E3 ubiquitin ligase complex. nih.gov This probe was instrumental in validating the role of CRBN in certain cellular processes. nih.gov
Chemical Probe Design and Development
Chemical probes are essential tools for studying protein function in complex biological systems. Sulfonyl fluoride-based probes have gained prominence due to their ability to covalently label target proteins, facilitating their identification and characterization. rsc.orgnih.gov
Principles of Rational Design for Sulfonyl Fluoride-Based Probes
The rational design of sulfonyl fluoride-based probes follows principles similar to those for covalent inhibitors. The design process typically starts with a known ligand for the target protein, which provides the necessary binding affinity and selectivity. nih.govresearchgate.net A sulfonyl fluoride warhead is then incorporated into this ligand at a position that allows it to react with a nearby nucleophilic amino acid residue. nih.gov
Structure-based design is a powerful tool in this process, utilizing X-ray crystal structures or computational models of the target protein to guide the placement of the sulfonyl fluoride group. nih.govrsc.org The inclusion of a reporter tag, such as an alkyne or azide group, allows for the subsequent "clicking" on of a fluorescent dye or biotin for visualization or affinity purification, respectively. nih.gov This approach has been used to create probes for target validation and to measure target engagement in living cells. nih.gov
Activation-Free Labeling Strategies, including "SuFBits"
A more recent development in the field is the concept of activation-free labeling, which aims to identify new ligands for proteins without prior knowledge of a binding molecule. One such strategy is the "Sulfonyl Fluoride Bits" or "SuFBits" approach. mdpi.comnih.gov
This method involves creating a library of small, diverse chemical fragments, each attached to a sulfonyl fluoride warhead. mdpi.comresearchgate.net When this library is screened against a protein target, any fragment that has even a weak affinity for a binding pocket on the protein will bring the sulfonyl fluoride into close proximity with a nucleophilic residue, leading to covalent labeling. mdpi.comnih.gov The labeled protein can then be identified by mass spectrometry, and the fragment that led to the labeling can be identified as a "hit" for further development. mdpi.comkinetolab.com This fragment-based approach is a powerful tool for discovering new ligands for challenging protein targets. mdpi.comnih.gov
Utility in Fragment-Based Ligand Discovery and Screening
There is no available research specifically documenting the use of sec-Butylsulfonyl fluoride as a fragment in fragment-based ligand discovery (FBLD) or screening campaigns. The utility of sulfonyl fluorides in FBLD is predicated on their ability to form covalent bonds with specific amino acid residues, thereby providing a starting point for the development of more potent and selective inhibitors. However, studies detailing the screening of or hit-to-lead optimization involving a this compound fragment are not found in the current body of scientific literature.
Proteome-Wide Profiling and Target Identification
Investigations into the use of this compound for proteome-wide profiling and target identification have not been reported. The general strategies outlined below are established for other sulfonyl fluoride-containing probes, but their specific application with a sec-butyl moiety is not documented.
Application of Affinity Labeling Techniques for Protein Conjugation
There are no specific studies demonstrating the application of this compound in affinity labeling techniques for protein conjugation. While sulfonyl fluorides are known to act as reactive groups in affinity probes to covalently label target proteins, the synthesis and application of a probe containing the this compound warhead have not been described in the literature.
Chemoproteomic Workflows for Mapping Ligand-Protein Interactions
Chemoproteomic workflows, such as Activity-Based Protein Profiling (ABPP), often utilize sulfonyl fluoride probes to map ligand-protein interactions across the proteome. These probes typically include a reporter tag (e.g., biotin or a fluorophore) for enrichment and identification of target proteins. Currently, there is no evidence of this compound being incorporated into such a probe or used in any chemoproteomic workflow to map its protein interaction landscape.
Inverse Drug Discovery Approaches Utilizing Sulfonyl Fluorides
Inverse drug discovery strategies, where a compound is screened against a large number of proteins to identify its molecular targets, have employed sulfonyl fluorides. However, this compound has not been specifically reported as the subject of such a screening effort to elucidate its biological targets.
Protein Modification and Engineering
The use of this compound for the specific purpose of protein modification and engineering is not documented in the scientific literature.
Site-Specific Covalent Modification of Proteins for Functional Studies
While the sulfonyl fluoride moiety is a recognized warhead for the site-specific covalent modification of nucleophilic amino acid residues (such as serine, tyrosine, and lysine), there are no published examples of this compound being used for this purpose in functional studies of proteins. Research in this area has focused on other alkyl and aryl sulfonyl fluorides.
Strategies for Expanding the Ligandable Proteome with Sulfonyl Fluorides
The "ligandable proteome" refers to the entire set of proteins capable of binding to small molecules, representing a crucial subset of potential drug targets. Historically, the development of covalent inhibitors has heavily focused on targeting the nucleophilic cysteine residue due to its high intrinsic reactivity. However, this approach is limited as many proteins lack a cysteine residue in a functionally relevant binding pocket.
Sulfonyl fluorides (SFs) have become pivotal in strategies to overcome this limitation and expand the ligandable proteome. nih.gov Unlike more aggressive electrophiles, SFs exhibit a balanced reactivity profile, showing sufficient stability in aqueous biological environments while being capable of reacting with a broader range of nucleophilic amino acid residues. rsc.org These include not only serine, for which they are classic inhibitors (e.g., Phenylmethylsulfonyl fluoride, PMSF), but also context-specifically activated tyrosine, lysine, and histidine residues. nih.gov This capability allows researchers to target a much larger portion of the proteome that was previously considered "undruggable" by covalent means.
Key strategies for expanding the ligandable proteome using sulfonyl fluorides include:
Targeting Non-Cysteine Nucleophiles: By designing SF-containing molecules that bind to specific protein pockets, the sulfonyl fluoride warhead can be positioned in close proximity to lysine, tyrosine, or histidine residues. This proximity-driven reaction overcomes the lower intrinsic nucleophilicity of these residues compared to cysteine, enabling selective and potent covalent inhibition.
Chemoproteomic Profiling: Advanced chemoproteomic platforms utilize sulfonyl fluoride probes to map novel ligandable sites across the entire proteome. These probes are often designed with a "clickable" handle, such as an alkyne or azide group. After the probe covalently modifies proteins in cells or lysates, the handle is used to attach a reporter tag (e.g., biotin for enrichment or a fluorophore for imaging). Subsequent mass spectrometry-based analysis identifies the specific proteins and modification sites, revealing new potential targets for therapeutic development.
Labeling of Other Biomolecules (e.g., RNA, Carbohydrates)
The utility of sulfonyl fluoride chemistry extends beyond the proteome to the labeling of other essential classes of biomolecules, notably nucleic acids and carbohydrates. Covalent labeling of these molecules is often challenging due to the lower nucleophilicity of their constituent functional groups compared to protein side chains.
RNA Labeling: Recent advancements have demonstrated the application of sulfonyl-based reagents for the covalent modification of RNA. The 2'-hydroxyl (2'-OH) group of ribonucleotides, while a relatively weak nucleophile, can be targeted for sulfonylation. This reaction allows for the site-specific installation of a sulfonate ester onto the RNA backbone. The modified RNA can then be further functionalized, for instance, by using a sulfonylating agent that contains a bioorthogonal handle. This handle enables subsequent "click chemistry" reactions to attach various payloads, such as fluorescent dyes for imaging studies or affinity tags for pull-down experiments.
Carbohydrate Labeling: Covalently targeting carbohydrates under physiological conditions is particularly difficult because their dominant hydroxyl groups are weak nucleophiles and must compete with abundant water molecules. nih.gov A successful strategy to overcome this involves proximity-enabled reactivity. In this approach, a sulfonyl fluoride is incorporated into a molecule designed to bind to a specific carbohydrate-binding protein. nih.gov When the protein-carbohydrate interaction occurs, the sulfonyl fluoride is brought into very close proximity with the bound carbohydrate. This proximity effect dramatically increases the effective concentration of the reactants, triggering a covalent reaction between the sulfonyl fluoride and a hydroxyl group on the glycan. nih.gov This method has been successfully used to covalently cross-link proteins with their specific glycan binding partners, providing a powerful tool to study and stabilize these often-transient interactions. nih.gov
Structure-Activity Relationship (SAR) Studies of Sulfonyl Fluoride-Containing Compounds
Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. nih.gov By systematically modifying a lead compound and evaluating the resulting changes in potency, selectivity, and other properties, researchers can design more effective therapeutic agents.
An example of SAR exploration can be seen in the development of covalent inhibitors for the BIR3 domain of the X-linked Inhibitor of Apoptosis Protein (XIAP). Researchers synthesized a series of aryl-sulfonyl fluoride compounds and evaluated their inhibitory activity. The data revealed how modifications to the scaffold impacted the compound's ability to inhibit the target protein.
Below is a data table illustrating the SAR for a series of benzamide-sulfonyl fluoride inhibitors targeting XIAP BIR3. The inhibitory concentration (IC₅₀) was measured after an 8-hour incubation to assess covalent bond formation.
The results from this study demonstrated that substitutions on the distal phenoxy ring significantly influenced inhibitory potency. For instance, the introduction of a chlorine atom at the para-position (Compound B) or meta-position (Compound E) of the phenoxy group resulted in the most potent inhibitors in this series. Such SAR data is invaluable for guiding the design of next-generation inhibitors with improved efficacy.
Advanced Organic Synthesis Applications of Sulfonyl Fluorides
Catalytic Reactions Utilizing Sulfonyl Fluoride (B91410) Reagents
Sulfonyl fluorides have emerged as important electrophiles in a range of catalytic reactions. Their reactivity can be harnessed to form new carbon-sulfur, nitrogen-sulfur, and oxygen-sulfur bonds, providing access to a diverse array of sulfonated compounds.
One notable application is in the catalytic amidation of sulfonyl fluorides to produce sulfonamides, a common motif in pharmaceuticals. nih.govresearchgate.net Research has demonstrated that a broad-spectrum catalytic method using 1-hydroxybenzotriazole (B26582) (HOBt) as a nucleophilic catalyst can efficiently promote the amidation of various sulfonyl fluorides, including those that are sterically hindered. nih.govresearchgate.net This method is particularly valuable as it often proceeds with low catalyst loading and under mild conditions. nih.gov For instance, the synthesis of the drug Fedratinib has been achieved through a late-stage amidation of a sulfonyl fluoride intermediate, highlighting the potential of this methodology in medicinal chemistry. chemrxiv.org
Furthermore, palladium-catalyzed cross-coupling reactions represent another significant area where sulfonyl fluorides are employed. d-nb.info These reactions allow for the formation of carbon-sulfur bonds, linking sulfonyl moieties to various organic fragments. While many examples focus on aryl sulfonyl fluorides, the principles can be extended to alkylsulfonyl fluorides. The stability of the sulfonyl fluoride group often allows it to remain intact during these transformations, enabling the synthesis of complex sulfonated molecules. d-nb.info
Late-Stage Functionalization Strategies Employing Sulfonyl Fluorides
Late-stage functionalization (LSF) is a powerful strategy in drug discovery and development, allowing for the modification of complex molecules at a late point in their synthesis. Sulfonyl fluorides are well-suited for LSF due to their general stability and selective reactivity. rsc.org They can be introduced into a molecule and then undergo further transformations to introduce new functional groups.
A key advantage of using sulfonyl fluorides in LSF is their ability to act as a stable handle that can be activated under specific conditions. For example, a sulfonyl fluoride moiety can be incorporated into a complex molecule and subsequently converted to other functional groups like sulfonamides or sulfones. acs.org This approach has been demonstrated in the late-stage derivatization of several complex pharmaceutical compounds. acs.org
Radical fluorosulfonylation has also emerged as a valuable tool for LSF. nih.gov This method allows for the introduction of the sulfonyl fluoride group into molecules containing unactivated alkenes. nih.gov The reaction often proceeds with good regioselectivity and under mild, photocatalytic conditions, making it compatible with a wide range of functional groups present in complex molecules. nih.gov
Construction of Complex Molecular Architectures through Sulfonyl Fluoride Chemistry
The unique reactivity of the sulfonyl fluoride group makes it a valuable tool for the construction of intricate molecular architectures. d-nb.inforutgers.edu The ability to form stable linkages and participate in a variety of chemical transformations allows for the assembly of complex structures from simpler starting materials.
Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a concept championed by Sharpless, has highlighted the utility of sulfonyl fluorides in creating robust connections between molecular fragments. rsc.org This "click chemistry" approach relies on the highly reliable and specific reaction between a sulfonyl fluoride and a silyl (B83357) ether, for example, to form a stable sulfonate ester linkage. researchgate.net This strategy has been applied in various fields, including materials science and the synthesis of biologically active molecules.
Moreover, the conversion of sulfonyl fluorides into other functional groups provides a pathway to diverse and complex structures. For instance, the transformation of sulfonyl fluorides into sulfones or sulfonamides within a larger molecular framework allows for the introduction of varied properties and functionalities. nih.gov The development of new synthetic methods continues to expand the toolkit available to chemists for the construction of complex molecules using sulfonyl fluoride-based strategies. rsc.orgthieme-connect.com
Properties of sec-Butylsulfonyl fluoride
| Property | Value |
| CAS Number | 1349715-81-6 |
| Molecular Formula | C4H9FO2S |
| Molecular Weight | 140.18 g/mol cymitquimica.com |
| Boiling Point | Not available |
| Density | Not available |
Future Research Directions and Emerging Opportunities for Sulfonyl Fluorides
Development of Novel and Sustainable Synthetic Methodologies for Aliphatic Sulfonyl Fluorides
The synthesis of sulfonyl fluorides has traditionally relied on methods that can involve harsh reagents or conditions. eurekalert.org Recent research, however, has pivoted towards developing greener, safer, and more efficient protocols, with a particular focus on expanding the accessibility of aliphatic sulfonyl fluorides.
Key areas of development include:
Aqueous Synthesis : To mitigate the use of toxic organic solvents, surfactant-based catalytic systems are being employed to enable nucleophilic fluorination in water. digitellinc.com This approach has shown success in converting sulfonyl chlorides to sulfonyl fluorides with good conversion rates and has been applied to generate probes for activity-based profiling under physiological conditions. digitellinc.com Another green method for synthesizing β-sulfonyl aliphatic sulfonyl fluorides has been developed to work in aqueous media without the need for any ligands or additives. rsc.org
Mechanochemistry : Solvent-free mechanochemical procedures represent a significant advance in sustainable synthesis. kuleuven.be Using a mixer mill, stable sulfur(VI) 2-methylimidazole (B133640) precursors can be converted to the corresponding sulfonyl fluorides in good to excellent yields with potassium bifluoride (KHF₂) as the fluorine source. kuleuven.be This method offers advantages such as shorter reaction times and reduced solvent usage, making it an environmentally benign option. kuleuven.be
Novel Reagent Systems : A recently developed method utilizes the reaction of thiols and disulfides with SHC5® and potassium fluoride (B91410) (KF) to produce a wide range of aromatic and aliphatic sulfonyl fluorides. eurekalert.orgsciencedaily.com This process is lauded for its simplicity, safety, low cost, and for producing only non-toxic by-products like sodium chloride and potassium chloride, aligning with the principles of green chemistry. eurekalert.orgsciencedaily.com
Radical-Based Methods : To overcome the limitations of traditional methods, which can involve odorous or toxic substrates, radical-based approaches are being explored. researchgate.net For instance, a method for reductive decarboxylative fluorosulfonylation uses abundant carboxylic acids to generate various aliphatic sulfonyl fluorides, tolerating a wide range of functional groups. rsc.org Photoredox catalysis has also been employed for the mild and scalable preparation of alkyl sulfonyl fluorides from readily available alkyl bromides and alcohols. organic-chemistry.org
| Synthetic Methodology | Key Features | Advantages | Reference |
|---|---|---|---|
| Surfactant-based Catalysis in Water | Uses a surfactant to enable nucleophilic fluorination in an aqueous medium. | Environmentally benign, avoids toxic organic solvents, applicable under physiological conditions. | digitellinc.com |
| Mechanochemical Synthesis | Solvent-free reaction using a mixer mill with KHF₂ as the fluorine source. | Reduced solvent waste, shorter reaction times, overcomes solubility issues. | kuleuven.be |
| Thiol/Disulfide Conversion | Reacts thiols or disulfides with SHC5® and KF. | Safe, low-cost, scalable, produces non-toxic by-products. | eurekalert.orgsciencedaily.com |
| Reductive Decarboxylative Fluorosulfonylation | Radical-based strategy using carboxylic acids as starting materials. | Uses abundant starting materials, broad functional group tolerance. | rsc.org |
Expanding the Scope and Selectivity of SuFEx Chemistry in Biologically Relevant Systems
Sulfur(VI) Fluoride Exchange (SuFEx), introduced as a next-generation click chemistry reaction, has become a cornerstone in chemical biology and drug discovery. mdpi.comacs.org Its utility stems from the unique balance of stability and reactivity of the sulfonyl fluoride group. oup.com The S(VI)-F bond is remarkably stable under many physiological conditions but can be selectively activated within protein binding sites to form covalent bonds with nucleophilic amino acid residues. oup.comnih.gov
Future research is focused on expanding the scope and improving the selectivity of SuFEx reactions in biological contexts:
Targeting a Broader Range of Nucleophiles : While initially known for reacting with serine proteases, sulfonyl fluorides are now recognized as privileged "warheads" capable of targeting a diverse set of amino acid residues, including tyrosine, lysine (B10760008), histidine, and threonine. nih.govnih.govenamine.net This expands their utility beyond cysteine-focused covalent strategies, opening up a larger portion of the proteome for therapeutic intervention and probe development. nih.govrsc.org
Enhancing Reaction Rates and Biocompatibility : Researchers are exploring ways to accelerate SuFEx reactions in biological systems. One study found that introducing an arginine residue adjacent to a genetically encoded unnatural amino acid containing a sulfonyl fluoride significantly accelerates the reaction rate. digitellinc.com This strategy improves reaction yields and even enables efficient SuFEx reactions in acidic environments, which are relevant to tumor microenvironments. digitellinc.com
Developing Diverse SuFEx Hubs : The collection of SuFEx-reactive functionalities is growing, encompassing not only sulfonyl fluorides but also related motifs like fluorosulfates and iminosulfur oxydifluorides. oup.comchemrxiv.org These different hubs exhibit varying reactivities, allowing for the fine-tuning of probes and inhibitors for specific applications. enamine.netchemrxiv.org Fluorosulfates, for example, are generally less reactive than sulfonyl fluorides, which can translate to increased stability and selectivity in biological systems. rsc.org
Advanced Chemical Biology Tools and Their Application, with a Focus on Sec-Butylsulfonyl Fluoride and Analogues
Sulfonyl fluorides are powerful tools for chemical biology, enabling covalent enzyme inhibition, target identification and validation, and the mapping of protein-protein interactions. nih.gov While much research has focused on aryl sulfonyl fluorides due to their hydrolytic stability, aliphatic analogues like this compound represent an important, albeit less explored, class of probes. nih.gov
The future application of these tools involves several key directions:
Activity-Based Protein Profiling (ABPP) : Aliphatic sulfonyl fluorides, including this compound, can be designed as activity-based probes. These probes can be used in chemoproteomic workflows to covalently label active enzymes in complex biological samples, providing insights into enzyme function and identifying novel protein targets. digitellinc.comnih.gov The reactivity of the sulfonyl fluoride can be tuned by altering the alkyl scaffold.
Covalent Inhibitor and Probe Design : The ability of sulfonyl fluorides to react with multiple nucleophilic residues makes them ideal for designing targeted covalent inhibitors, especially for proteins that lack a reactive cysteine in their binding pocket. mdpi.comrsc.org this compound and its analogues can serve as warheads in fragment-based screening or be incorporated into known ligands to convert them into irreversible binders. rsc.org This approach has been used to develop potent inhibitors for targets like fatty acid amide hydrolase (FAAH). nih.gov
Structural Biology and Target Engagement : Covalent modification of a target protein with a sulfonyl fluoride probe can facilitate structural biology efforts by stabilizing protein complexes. rsc.org Furthermore, probes incorporating sulfonyl fluorides can be used to confirm target engagement in live cells, a critical step in drug development. nih.gov
| S(VI)-F Electrophile Type | General Structure | Key Characteristics | Primary Amino Acid Targets | Reference |
|---|---|---|---|---|
| Aryl Sulfonyl Fluoride | Ar-SO₂F | Most studied; generally good hydrolytic stability and tunable reactivity. | Tyrosine, Lysine, Serine, Histidine | nih.govenamine.net |
| Aliphatic Sulfonyl Fluoride | Alkyl-SO₂F | Includes this compound; reactivity can be higher, may be susceptible to elimination. | Serine, Lysine, Tyrosine | nih.govsnmjournals.org |
| Fluorosulfate | Ar-O-SO₂F | Less reactive and more hydrolytically stable than sulfonyl fluorides due to resonance. | Tyrosine, Lysine | rsc.orgrsc.org |
| Sulfamoyl Fluoride | R₂N-SO₂F | Reactivity and stability are highly dependent on the nitrogen substituents. | Tyrosine, Lysine, Serine | nih.govenamine.net |
Application of Chemoinformatic and Computational Approaches in Sulfonyl Fluoride Design
Computational methods are becoming indispensable for accelerating the design and optimization of sulfonyl fluoride-based compounds. These approaches provide valuable insights into structure-activity relationships (SAR) and predict molecular behavior, reducing the time and resources required for experimental work.
Emerging applications include:
Structure-Based Drug Design (SBDD) : Molecular docking and dynamics simulations are used to model the interaction between sulfonyl fluoride inhibitors and their target proteins. rsc.orgrsc.org These studies can identify crucial interactions, such as those with key amino acid residues in a binding pocket, and predict the stability of the covalent adduct. rsc.orgnih.gov This information guides the rational design of more potent and selective inhibitors. rsc.org For example, computational docking of thousands of accessible sulfonyl fluorides against trypsin's active site helped identify promising candidates. rsc.org
Quantitative Structure-Activity Relationship (QSAR) : 3D-QSAR models, like CoMFA and CoMSIA, are being developed for series of sulfonyl fluoride derivatives to understand the key structural features that influence their biological activity. rsc.orgrsc.org These models can predict the activity of newly designed compounds before their synthesis. rsc.org
Machine Learning for Reaction Optimization : Beyond inhibitor design, machine learning algorithms are being applied to the synthesis of sulfonyl fluorides. By analyzing data from high-throughput screening of reaction conditions, machine learning models can identify non-intuitive trends and predict the optimal reagents and conditions for synthesizing new sulfonyl fluoride-containing molecules. princeton.eduresearchgate.net
Integration with High-Throughput Screening and Automated Synthesis Platforms
The compatibility of SuFEx chemistry with modern automation and screening platforms is a major driver of its growing application in drug discovery. nih.gov This integration allows for the rapid generation and evaluation of large compound libraries, significantly accelerating the hit-to-lead process. acs.org
Key integration strategies include:
High-Throughput Screening (HTS) of Reactive Fragments : Libraries of small, sulfonyl fluoride-containing fragments can be rapidly screened against protein targets. nih.gov Hits are readily identified by mass spectrometry due to the covalent modification of the protein, providing a direct and efficient method for discovering novel ligands, even for challenging targets without a cysteine residue. nih.gov
DNA-Encoded Library (DEL) Technology : Sulfonyl fluoride warheads are being incorporated into DNA-encoded libraries to screen vast numbers of compounds (tens of millions) for covalent inhibitors. fudan.edu.cn This technology has been successfully used to identify novel covalent ligands that selectively target tyrosine residues, demonstrating the power of combining sulfonyl fluoride chemistry with large-scale screening platforms. fudan.edu.cn
Automated Synthesis : The robustness and reliability of SuFEx reactions make them amenable to automated synthesis platforms, such as liquid-handling robots. nih.govchemrxiv.org Researchers have developed protocols for synthesizing arrays of sulfonyl fluoride derivatives in 96-well plates, with the crude products often being suitable for direct biological screening. nih.govchemrxiv.org This high-throughput synthesis enables the rapid exploration of chemical diversity and optimization of initial hits. nih.govacs.org
Q & A
Q. What are the optimal synthetic routes for sec-butylsulfonyl fluoride, and how can purity be validated?
Methodological Answer:
- Synthesis : The compound is typically synthesized via sulfonation of sec-butylthiol followed by fluorination. Alternative routes include radical-mediated sulfonyl fluoride formation using sulfuryl fluoride (SO₂F₂) under controlled conditions .
- Purity Validation : Use high-resolution NMR (¹H/¹³C/¹⁹F) to confirm structural integrity. Gas chromatography-mass spectrometry (GC-MS) or HPLC coupled with UV detection (λ = 210–230 nm) ensures purity >98%. Cross-reference with PubChem’s canonical SMILES (CC(=O)NC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)F) for structural alignment .
Q. How should researchers handle this compound to mitigate hydrolysis and ensure stability?
Methodological Answer:
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹⁹F NMR : A singlet near δ +55–60 ppm confirms the sulfonyl fluoride group.
- FT-IR : Peaks at ~1370 cm⁻¹ (S=O asymmetric stretch) and ~1170 cm⁻¹ (S-O-F stretch) are diagnostic.
- Elemental Analysis : Validate %C, %H, and %S against theoretical values (C₄H₉FO₂S: C 33.33%, H 6.25%, F 13.19%) .
Advanced Research Questions
Q. How can kinetic studies resolve contradictions in the reactivity of this compound with nucleophiles?
Methodological Answer:
- Perform pseudo-first-order kinetics under varying pH and temperatures. Use stopped-flow UV-Vis to track nucleophilic substitution (e.g., with amines or thiols). Compare rate constants (k) to identify steric/electronic effects from the sec-butyl group versus other alkylsulfonyl fluorides. Address contradictions by isolating intermediates (e.g., sulfonate esters) via LC-MS .
Q. What strategies validate this compound’s role in SuFEx (Sulfur-Fluoride Exchange) click chemistry?
Methodological Answer:
- Conduct model reactions with bifunctional silyl ethers (e.g., aryl siloxanes) under catalytic conditions (e.g., B(C₆F₅)₃). Monitor reaction progress via ¹⁹F NMR to confirm fluoride exchange. Use X-ray crystallography to characterize SuFEx adducts and confirm regioselectivity. Compare reactivity with ethenesulfonyl fluoride derivatives to assess steric limitations .
Q. How do researchers reconcile conflicting data on this compound’s enzymatic inhibition profiles?
Methodological Answer:
- Apply fluorometric assays (e.g., TAMRA-based probes) to quantify inhibition constants (Kᵢ) for serine hydrolases. Use isothermal titration calorimetry (ITC) to validate binding thermodynamics. Cross-validate with in silico docking (e.g., AutoDock Vina) to identify steric clashes caused by the sec-butyl group. Address discrepancies by standardizing assay conditions (pH, ionic strength) .
Q. What statistical approaches analyze dose-dependent toxicity of this compound in in vivo models?
Methodological Answer:
- Use ANOVA with post-hoc Tukey tests to compare enzyme activity (e.g., lactate dehydrogenase, LDH) across fluoride dose groups. Apply linear regression to correlate urinary fluoride excretion (monitored via ion-selective electrodes) with tissue accumulation. Control for confounders (e.g., diet, renal clearance) using mixed-effects models .
Q. How can cross-disciplinary studies optimize this compound for material science applications?
Methodological Answer:
- Screen solvent compatibility via Hansen solubility parameters. Test thermal stability via TGA/DSC (N₂ atmosphere, 10°C/min). Evaluate surface modification efficacy (e.g., polymer functionalization) using XPS or contact angle measurements. Collaborate with computational chemists to predict interfacial binding energies .
Data Contradiction & Reproducibility
Q. What protocols ensure reproducibility in synthesizing this compound across labs?
Methodological Answer:
- Publish detailed experimental logs (e.g., reaction times, solvent batches) in supplementary materials. Use IUPAC’s Pure and Applied Chemistry guidelines for reporting. Validate reproducibility via round-robin testing with independent labs, sharing raw NMR/GC-MS data in open repositories (e.g., Zenodo) .
Q. How should researchers address discrepancies between computational predictions and experimental reactivity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
